2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The structure includes a methoxy group, an o-tolyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted thiophene and a hydrazine derivative, the cyclization can be induced under acidic or basic conditions.
Introduction of the o-Tolyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the thieno[3,4-c]pyrazole intermediate is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the intermediate compound.
Formation of the Benzamide Moiety: This final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group or carboxylic acid.
Reduction: Formation of an amine from the benzamide moiety.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties. For instance, the thieno[3,4-c]pyrazole core is known for its potential anti-inflammatory and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thieno[3,4-c]pyrazole core could mimic natural substrates or inhibitors, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a para-tolyl group instead of ortho.
2-Methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a meta-tolyl group.
Uniqueness
The ortho-tolyl group in 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may confer unique steric and electronic properties, affecting its reactivity and interaction with biological targets. This makes it distinct from its para and meta analogs, potentially leading to different pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-3-5-9-17(13)23-19(15-11-26-12-16(15)22-23)21-20(24)14-8-4-6-10-18(14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGYLUXUCLMASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.